3,4-Difluoro-2-methylbenzenesulfonyl chloride
Overview
Description
3,4-Difluoro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 3,4-difluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other reduced derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Reduced Derivatives: Obtained from reduction reactions
Scientific Research Applications
3,4-Difluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3,4-Dichloro-2-methylbenzenesulfonyl chloride: Contains chlorine atoms instead of fluorine atoms.
3,4-Difluoro-2-methylbenzenesulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group
Uniqueness
3,4-Difluoro-2-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which imparts specific reactivity and properties. This makes it a valuable reagent in various chemical transformations and applications .
Properties
IUPAC Name |
3,4-difluoro-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-6(13(8,11)12)3-2-5(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOODHWMEMMTQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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